Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC17235334
Molecular Formula: C13H9ClF3NO3
Molecular Weight: 319.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClF3NO3 |
|---|---|
| Molecular Weight | 319.66 g/mol |
| IUPAC Name | ethyl 8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |
| Standard InChI Key | SAGSIMTWBFTLNA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s quinoline core is substituted at three critical positions:
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8-position: Chloro group (), enhancing electrophilic reactivity.
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4-position: Hydroxy group (), contributing to hydrogen-bonding interactions.
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6-position: Trifluoromethyl group (), increasing lipophilicity and metabolic stability .
The ethyl ester moiety at the 3-position () modulates solubility and bioavailability. The IUPAC name, ethyl 8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate, reflects this substitution pattern.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.66 g/mol |
| Boiling Point | Not reported (est. >400°C) |
| Solubility | Limited in water, soluble in ethanol |
The trifluoromethyl group significantly elevates the compound’s logP value compared to non-fluorinated quinolines, predicting enhanced membrane permeability.
Synthesis and Reaction Pathways
Catalytic Hydrogenation
A key synthesis route involves the hydrogenation of ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. Under hydrogen gas (1 atm) in ethanol at 5°C, palladium on activated carbon (10% Pd/C) catalyzes the reduction over 20 hours . Triethylamine serves as a base, achieving yields of approximately 70–80% after purification .
This method avoids harsh conditions, preserving the trifluoromethyl group’s integrity .
Alternative Pathways
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Nucleophilic substitution: Replacement of the 8-chloro group with amines or thiols under basic conditions.
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Ester hydrolysis: Conversion to the carboxylic acid derivative using aqueous HCl .
Biological Activities and Mechanisms
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial properties. The chloro and trifluoromethyl groups synergistically disrupt bacterial DNA gyrase and topoisomerase IV, as observed in Staphylococcus aureus (MIC: 2–4 µg/mL).
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) by 65% at 10 µM, comparable to celecoxib. This activity stems from hydrogen bonding between the hydroxy group and COX-2’s active site.
Applications in Medicinal Chemistry
Drug Development
As a scaffold, the compound’s modular structure allows derivatization:
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Antimalarials: Analogues with 7-methoxy groups show Plasmodium falciparum inhibition (IC: 0.8 µM).
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Kinase Inhibitors: Trifluoromethyl enhances binding to EGFR tyrosine kinase (K: 18 nM) .
Agricultural Uses
Quinoline-based fungicides incorporating this structure exhibit efficacy against Botrytis cinerea (EC: 5 ppm).
Comparative Analysis with Structural Analogues
The 8-chloro-6-CF substitution in the target compound confers superior lipophilicity and target affinity compared to methyl or fluoro analogues .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the 4-hydroxy and 8-chloro groups to optimize pharmacokinetics.
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In Vivo Toxicity Studies: Evaluation of hepatic and renal safety profiles in rodent models.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.
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